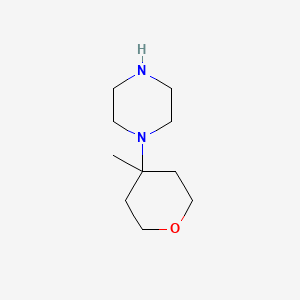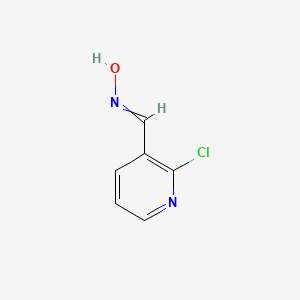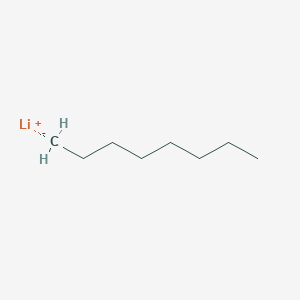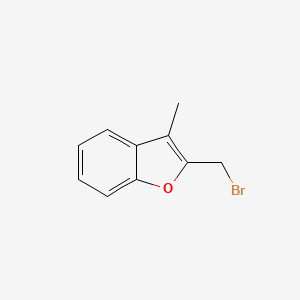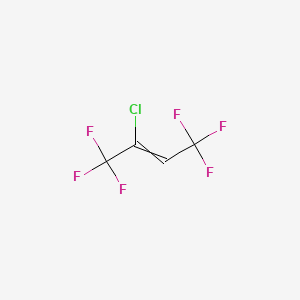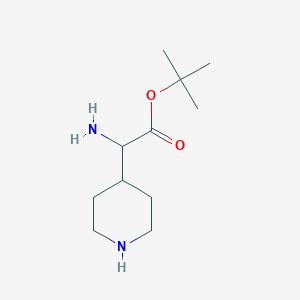
4-(Boc-Aminomethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Boc-Aminomethyl)piperidine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3046 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl 2-amino-2-piperidin-4-ylacetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the transesterification of β-keto esters, which involves the exchange of the ester group with a tert-butyl group under specific reaction conditions . This process can be catalyzed by various reagents and often requires controlled temperatures and solvents to achieve optimal yields.
Analyse Des Réactions Chimiques
4-(Boc-Aminomethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
4-(Boc-Aminomethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-piperidin-4-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-(Boc-Aminomethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidin-4-yl-acetic acid tert-butyl ester: Similar in structure but with different functional groups.
2-(N-tert-butoxycarbonylamino)pyridine: Contains a pyridine ring instead of a piperidine ring.
tert-Butyl (piperazin-1-yl)acetate: Contains a piperazine ring instead of a piperidine ring . The uniqueness of tert-butyl 2-amino-2-piperidin-4-ylacetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h8-9,13H,4-7,12H2,1-3H3 |
Clé InChI |
QMAZXLIQRHWUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CCNCC1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Thiophenamine, 4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8779524.png)


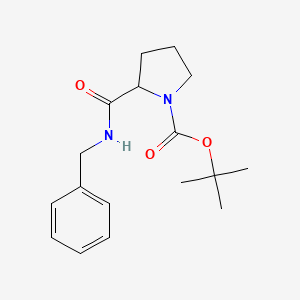
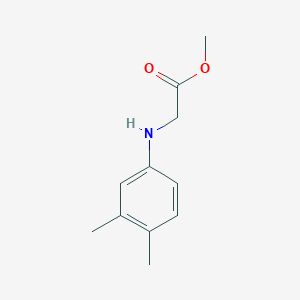
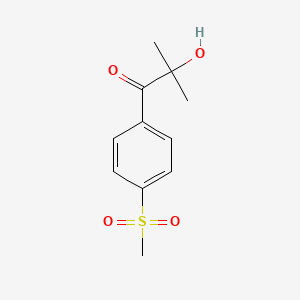
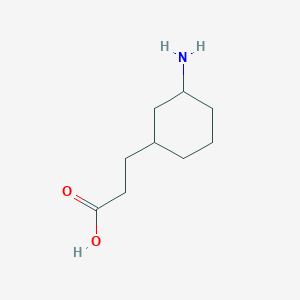

![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)
